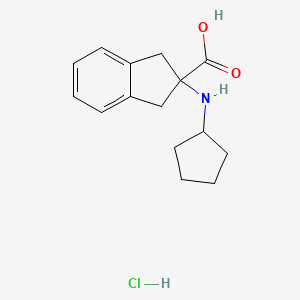

2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Description

This molecule features:

- A bicyclic 2,3-dihydro-1H-indene core, providing rigidity and planar aromaticity.

- A carboxylic acid group at the same carbon, ionizable under physiological conditions.

- A hydrochloride salt formulation, enhancing solubility and crystallinity .

This combination suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

2-(cyclopentylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c17-14(18)15(16-13-7-3-4-8-13)9-11-5-1-2-6-12(11)10-15;/h1-2,5-6,13,16H,3-4,7-10H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNZVTWXNUSMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution, where a cyclopentylamine reacts with a suitable leaving group on the indene core.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the cyclopentylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. In particular, its structure allows for interactions with various biological targets, such as receptors involved in neurotransmission and inflammation.

- Receptor Interaction : Studies indicate that derivatives of indene carboxylic acids can act as antagonists for specific receptors, potentially influencing pathways related to pain and inflammation . The cyclopentylamino group enhances the binding affinity to these receptors.

Drug Design

As a bioisostere of carboxylic acids, 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can be utilized in drug design to improve the pharmacokinetic properties of existing drugs. The cyclopentyl group can provide steric hindrance that may enhance selectivity and reduce off-target effects .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create novel derivatives that may possess enhanced biological activities or improved solubility profiles .

Case Study 1: Development of TP Receptor Antagonists

A study explored the synthesis of cyclopentane-based compounds as potential thromboxane A2 receptor antagonists. The introduction of the cyclopentylamino moiety was found to enhance the potency of these compounds significantly. For instance, derivatives exhibited IC50 values comparable to established drugs, suggesting that this structural modification could lead to new therapeutic options for managing cardiovascular diseases .

| Compound | IC50 (μM) |

|---|---|

| Parent Compound | 0.190 ± 0.060 |

| Cyclopentane Derivative | 0.054 ± 0.016 |

Case Study 2: Stability and Reactivity Assessments

In vitro studies assessed the stability of the compound in physiological conditions, indicating that it remains stable in plasma over time, which is crucial for its potential therapeutic applications. This stability suggests low likelihood of non-specific interactions with proteins, making it a safer candidate for drug development .

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Amino Position

2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₅NO₂·HCl .

- Key Differences: Smaller dimethylamino group vs. cyclopentylamino, reducing steric hindrance. Higher solubility in polar solvents due to reduced hydrophobicity. Example applications: Intermediate in synthesizing CFTR modulators .

Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

Halogenated Derivatives

2-Amino-5-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₉BrClNO₂ .

- Key Differences: Bromo substituent at the 5-position enhances electronic effects for electrophilic interactions. Higher molecular weight (292.55 g/mol) due to bromine. Potential use in halogen-bond-driven protein-ligand interactions.

Ethyl 2-Amino-5-Chloro-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

- Molecular Formula: C₁₂H₁₄ClNO₂·HCl .

- Key Differences :

- Chlorine substituent increases lipophilicity (logP ~2.5 estimated).

- Combines ester and halogen features for dual functionalization.

Structural and Functional Data Table

Key Research Findings

- Synthetic Routes : Analogous compounds (e.g., 2-hydroxy-2,3-dihydroindene derivatives) are synthesized via nitrile condensation or ester hydrolysis .

- Biological Activity: Amino-substituted indene derivatives show promise in targeting ion channels (e.g., CFTR) and inflammation pathways .

- Safety Profiles : Hydrochloride salts generally require precautions against inhalation and skin contact (e.g., H302, H315 hazards) .

Biological Activity

2-(Cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, with the CAS number 2230802-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHClN\O. Its molecular weight is approximately 199.66 g/mol. The structure consists of a cyclopentyl group attached to an amino group on a dihydroindene backbone, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 199.66 g/mol |

| CAS Number | 2230802-95-4 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may have antidepressant-like effects in animal models. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

- CNS Activity : The compound has shown potential in influencing central nervous system (CNS) functions. Its structural similarity to other psychoactive compounds may contribute to this effect.

- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The exact mechanism of action for 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is not fully elucidated; however, it is hypothesized to interact with various neurotransmitter systems and may influence receptor activity related to serotonin and dopamine pathways.

Study 1: Antidepressant Effects in Rodents

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in a rodent model using the forced swim test (FST). Results demonstrated a significant decrease in immobility time compared to control groups, suggesting an antidepressant-like effect.

Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound reduced cell death in neuronal cultures exposed to oxidative stressors.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant | Reduced immobility in FST |

| CNS Modulation | Altered neurotransmitter levels |

| Anti-inflammatory | Inhibition of cytokine release |

| Neuroprotection | Decreased neuronal cell death |

Q & A

Q. What are the recommended synthetic routes for 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

A common synthesis involves cyclopentylamine and 2,3-dihydro-1H-indene-2-carboxylic acid under acidic conditions. Evidence from a related indene-carboxylic acid derivative (e.g., 2-indanecarboxylic acid) suggests that refluxing in 1,4-dioxane with hydrochloric acid at 60–70°C for 41 hours achieves ~87% yield . Optimization may require adjusting temperature, solvent polarity, or stoichiometry of the cyclopentylamine reagent. Kinetic studies under varying pH and temperature conditions are advised to refine the protocol.

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound’s structural analogs (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) are classified as skin/eye irritants (GHS Category 2) and may exhibit specific target organ toxicity . Recommended precautions include:

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

- NMR spectroscopy : Compare H/C spectra with reference data (e.g., enantiomeric analogs like rac-(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride in ).

- HPLC-MS : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water + 0.1% formic acid to assess purity (>95%) .

- Melting point analysis : Cross-check observed values with literature data (e.g., analogs in report melting points >140°C).

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

Enantiomeric forms (e.g., (1R,2R)- vs. (1S,2S)-configurations) can exhibit divergent binding affinities in biological systems. For example, related bicyclic amines ( ) show chirality-dependent interactions with enzymes or receptors. To isolate enantiomers, use chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis with enantiopure catalysts.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies in solubility or stability data (e.g., vs. 4) may arise from polymorphic forms or hydration states. Mitigation strategies:

Q. What are the computational approaches to predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding to cyclin-dependent kinases or GPCRs, leveraging structural analogs (e.g., indole-carboxylic acids in ). Pair with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability under physiological conditions.

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Pilot-scale reactions often face racemization risks. Solutions include:

- Flow chemistry : Continuous processing with immobilized chiral catalysts to enhance stereocontrol .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and enantiomeric excess .

Methodological Guidance for Data Interpretation

Interpreting conflicting toxicity data across structural analogs

If analogs show variable toxicity profiles (e.g., vs. 11), conduct comparative in vitro assays (e.g., HepG2 cell viability assays) under standardized protocols. Differences may arise from substituent effects (e.g., cyclopentyl vs. dimethylamino groups altering membrane permeability).

Designing experiments to probe metabolic pathways

Use C-labeled compound (synthesized via CO fixation) to trace metabolites in hepatocyte models. Couple with high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.